molecular formula C30H26N4O B2798771 N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 337483-27-9

N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Número de catálogo: B2798771
Número CAS: 337483-27-9
Peso molecular: 458.565
Clave InChI: NHDKASLUWAJFES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide (CAS 337483-27-9) is a chemical compound with a molecular formula of C30H26N4O and a molecular weight of 458.55 g/mol. This benzamide derivative is identified in patent literature as an inhibitor of the hedgehog signaling pathway . The aberrant activation of the hedgehog pathway is implicated in the proliferation and survival of various cancer cells, making its inhibitors a significant focus in oncological research . Compounds of this structural class are investigated for their potential in studying cancers such as basal cell carcinoma, medulloblastoma, and others . Its mechanism is believed to involve the disruption of key signaling events within this pathway. Researchers can utilize this compound as a potent tool to probe the biological mechanisms of hedgehog-dependent malignancies and to explore potential therapeutic strategies in a research setting. This product is supplied for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O/c1-19-12-17-26-25(18-19)28(22-10-5-4-6-11-22)34-30(32-26)31-24-15-13-23(14-16-24)29(35)33-27-20(2)8-7-9-21(27)3/h4-18H,1-3H3,(H,33,35)(H,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDKASLUWAJFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like nucleophilic substitution and amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide exhibit promising anticancer activities. For instance, quinazoline derivatives have been extensively studied for their ability to inhibit specific kinases involved in cancer progression. The structure of this compound suggests potential interactions with targets such as tyrosine kinases, which are crucial in various signaling pathways related to cancer cell proliferation and survival .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of the Hedgehog signaling pathway, a critical pathway in embryonic development that, when aberrantly activated, contributes to the growth of several cancers . Additionally, the quinazoline moiety is known for its ability to interfere with ATP-binding sites on kinases, thereby blocking downstream signaling pathways that promote tumor growth.

Biochemical Applications

Enzyme Inhibition Studies
this compound has been implicated in enzyme inhibition studies. For example, compounds with similar structures have shown activity against urease enzymes, which are important for various physiological processes and have been targeted for therapeutic interventions in conditions such as kidney stones and certain infections .

Molecular Docking Studies
In silico studies using molecular docking techniques have demonstrated that this compound can bind effectively to active sites of target enzymes, suggesting a rational basis for its potential biological activities. These studies are crucial for understanding the binding affinities and interactions at the molecular level .

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions that can yield various derivatives with potentially enhanced biological activities. The modification of functional groups on the benzamide or quinazoline rings can lead to compounds with improved potency or selectivity against specific targets .

Case Study 1: Anticancer Activity

A study focusing on the anticancer activity of quinazoline derivatives revealed that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study employed MTT assays to evaluate cell viability and demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

Another research project investigated the urease inhibitory properties of similar benzamide derivatives. The results indicated that these compounds could effectively inhibit urease activity, which is pivotal in treating infections caused by urease-producing bacteria. The study utilized both in vitro assays and molecular docking simulations to confirm the binding interactions between the inhibitors and the enzyme active site .

Mecanismo De Acción

The mechanism by which N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Anticonvulsant Benzamides

Ameltolide (LY201116)

  • Structure: 4-Amino-N-(2,6-dimethylphenyl)benzamide.
  • Molecular Weight : ~255.3 g/mol (estimated).
  • Key Features : Lacks the quinazolinyl group; simpler benzamide core.
  • Activity: Potent anticonvulsant, but undergoes metabolic inactivation via N-acetylation, forming 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide .
  • Comparison : The target compound’s quinazolinyl group may enhance metabolic stability by reducing susceptibility to N-acetylation, a limitation observed in Ameltolide.

3,4-Diamino-N-(2,6-dimethylphenyl)benzamide

  • Structure: Additional amino group at the 3-position.
  • Activity : Synthesized to mitigate metabolic inactivation but shows reduced potency compared to Ameltolide .

Benzamide Derivatives with Varied Substituents

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (CAS 107634-14-0)

  • Structure: Diethylaminoacetyl group at the 4-position.
  • Molecular Weight : 353.463 g/mol.
  • Key Features: The diethylamino group may enhance solubility but lacks the rigidity of the quinazoline ring.
  • Comparison : The target compound’s quinazolinyl group likely confers higher aromaticity and steric hindrance, which could influence receptor selectivity .

Metalaxyl (CGA-48988)

  • Structure : Methoxyacetyl-DL-alanine attached to 2,6-dimethylphenyl.
  • Molecular Weight : 279.33 g/mol.
  • Activity : Fungicide (unrelated to medicinal applications).
  • Comparison: Highlights the versatility of the 2,6-dimethylphenyl group across industries. The target compound’s quinazolinylamino group replaces the methoxyacetyl chain, suggesting divergent biological targets .

Mepronil

  • Structure : 3-(1-Methylethoxy)phenyl substituent.
  • Activity : Fungicide.
  • Comparison : Demonstrates how substituent flexibility (e.g., alkoxy groups) tailors benzamides for specific applications. The target compound’s rigid quinazoline moiety may limit such flexibility but enhance specificity .

Structural and Functional Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Key Activity Metabolic/Stability Notes
Target Compound Quinazolinylamino, 2,6-dimethylphenyl Not provided Presumed medicinal Likely improved metabolic stability
Ameltolide (LY201116) 4-Amino, 2,6-dimethylphenyl ~255.3 Anticonvulsant Inactivated via N-acetylation
CAS 107634-14-0 Diethylaminoacetyl, 2,6-dimethylphenyl 353.463 Undisclosed Potential solubility advantages
Metalaxyl Methoxyacetyl, 2,6-dimethylphenyl 279.33 Fungicide Agricultural use; distinct mechanism
Mepronil 3-Isopropoxyphenyl ~269.3 Fungicide Alkoxy chain for hydrophobic interactions

Key Findings

Structural Complexity : The quinazolinyl group in the target compound introduces rigidity and aromaticity, which may enhance binding to hydrophobic pockets in biological targets compared to simpler benzamides like Ameltolide.

Metabolic Stability : Structural modifications in the target compound (e.g., quinazoline substitution) could reduce susceptibility to N-acetylation, addressing a key limitation of Ameltolide .

Diverse Applications : The 2,6-dimethylphenyl group is a common feature in both pharmaceuticals (e.g., anticonvulsants) and agrochemicals (e.g., metalaxyl), underscoring its versatility .

Functional Group Impact: Substituents such as diethylaminoacetyl (CAS 107634-14-0) or quinazolinylamino dictate solubility, bioavailability, and target specificity.

Actividad Biológica

N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N6OC_{27}H_{24}N_{6}O, with a molecular weight of 448.5 g/mol. The structure includes a quinazoline moiety, which is known for its diverse biological activities, and a benzamide functional group that enhances its pharmacological properties.

PropertyValue
Molecular Formula C27H24N6O
Molecular Weight 448.5 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with quinazoline structures have shown significant activity against various cancer cell lines. In vitro assays demonstrated that derivatives exhibited cytotoxic effects on lung cancer cell lines such as A549 and HCC827, with IC50 values indicating potent activity at low concentrations (e.g., A549 IC50 = 2.12 μM) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar quinazoline derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies utilizing broth microdilution methods revealed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that this compound could exhibit comparable effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to DNA or RNA, disrupting critical cellular processes such as replication and transcription. This binding can lead to apoptosis in cancer cells or inhibit bacterial growth by interfering with their metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other quinazoline derivatives:

Compound NameAnticancer ActivityAntimicrobial Activity
N-(2,6-Dimethylphenyl)-1-methyl-4-amidobenzamideModerateLow
N-(6-Methylbenzothiazole)-acetamideHighModerate
N-(2-Methoxyphenyl)-quinazolineHighHigh

This table illustrates that while similar compounds exhibit varying degrees of biological activity, the specific substitution patterns in this compound may confer unique properties that enhance its efficacy.

Case Studies

  • Antitumor Activity : A study investigated a series of quinazoline derivatives for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that modifications at the 4-position significantly increased cytotoxicity .
  • Antibacterial Studies : Another research focused on the synthesis and evaluation of related compounds against bacterial strains. The findings suggested that certain structural features are crucial for enhancing antibacterial efficacy .

Q & A

Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide, and what critical reaction conditions must be optimized?

Methodological Answer: The synthesis involves multi-step protocols, including:

  • Quinazoline Core Formation : Cyclization of precursors (e.g., anthranilic acid derivatives) under acidic/basic conditions.
  • Coupling Reactions : Amide bond formation between the quinazoline and benzamide moieties using coupling agents like EDCl/HOBt .
  • Functionalization : Introduction of methyl and phenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling.

Q. Key Optimization Parameters :

ParameterExample ConditionsImpact on Yield/Purity
Solvent SystemDMF, dichloromethane, or THFAffects reaction kinetics
Temperature60–100°C for cyclization stepsEnsures complete ring closure
CatalystPd(PPh₃)₄ for cross-couplingReduces side reactions

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substituent patterns (e.g., dimethylphenyl groups at δ 2.2–2.5 ppm) .
    • 2D NMR (COSY, HSQC) : Assign complex spin systems in the quinazoline and benzamide regions.
  • Mass Spectrometry :
    • ESI-HRMS : Validate molecular weight (e.g., m/z 481.5 [M+H⁺]) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D structure using SHELX software for refinement .

Q. What in vitro models are appropriate for initial pharmacological evaluation of this compound?

Methodological Answer:

  • Anticancer Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or HDACs, given structural similarities to known inhibitors .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare optimized geometries (e.g., dihedral angles) with X-ray data to identify steric clashes or electronic effects .
  • SHELX Refinement : Adjust thermal parameters and hydrogen bonding networks in crystallographic models to improve R-factors .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability in solution vs. crystal states.

Q. What strategies can determine structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl or methoxy groups) and test activity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., quinazoline N-atoms) .
  • Co-crystallization Studies : Resolve ligand-protein complexes (e.g., with kinases) to identify binding motifs .

Q. How can inconsistencies in biological activity data across assay systems be addressed?

Methodological Answer:

Source of VariabilityMitigation StrategyExample Evidence
Cell Line DifferencesUse isogenic cell panels (e.g., NCI-60)
Assay ConditionsStandardize ATP concentrations in kinase assays
Solubility IssuesOptimize DMSO concentrations (<0.1% v/v)

Q. What mechanistic studies are critical for elucidating this compound’s mode of action in cancer cells?

Methodological Answer:

  • Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates .
  • Cell Cycle Analysis : Use flow cytometry with PI staining to identify G1/S or G2/M arrest .
  • Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • LogP Determination : Use shake-flask methods to assess hydrophobicity; aim for 2–4 for blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to measure half-life and CYP450 interactions .
  • Formulation : Develop nanoemulsions or PEGylated carriers to enhance solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.